



Application Notes and Protocols for Acid Green 20 as a Histological Counterstain

Author: BenchChem Technical Support Team. Date: December 2025



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Introduction

Acid Green 20 (C.I. 20495) is a water-soluble, anionic dye belonging to the azo class.[1][2] While its primary applications are in the dyeing of textiles like wool and silk, as well as for coloring leather and paper, its properties as an acid dye suggest potential utility as a counterstain in histological preparations.[1][3] Acid dyes, in general, are utilized in histology to provide a contrasting color to primary stains, thereby enabling the clear visualization of different cellular and tissue components.[4] They are anionic and bind to cationic (basic) components in tissue, such as the cytoplasm, muscle, and connective tissue.[4]

Disclaimer: Extensive literature research did not yield established protocols for the specific use of **Acid Green 20** as a counterstain in histology. The following application notes and protocols are based on the general principles of acid dye counterstaining and are adapted from established procedures for other green acid dyes like Light Green SF Yellowish and Fast Green FCF.[4][5][6] Optimization of staining parameters is crucial for achieving desired results with **Acid Green 20**.

Principle of Staining

The primary mechanism of staining with acid dyes is the electrostatic interaction between the negatively charged dye molecules (anions) and positively charged (cationic) tissue components, primarily the amino groups of proteins.[4] The intensity of this staining is pH-



dependent, with an acidic environment enhancing the reaction by increasing the number of positively charged groups in the tissue proteins.[4] In a typical histological workflow, a primary stain, such as hematoxylin, is used to stain cell nuclei blue to purple. A counterstain, like **Acid Green 20**, is then applied to stain the cytoplasm and extracellular matrix in a contrasting color, in this case, green.

Data Presentation

As no specific quantitative data for **Acid Green 20** as a histological counterstain is available, the following table provides a general comparison of commonly used green acid dye counterstains.

Feature	Light Green SF Yellowish	Fast Green FCF	Naphthol Green B	Acid Green 20 (Predicted)
C.I. Number	42095[5]	42053[6]	10020	20495[1]
Dye Class	Triarylmethane[7	Triarylmethane[6	Nitroso	Azo[2]
Common Applications	Papanicolaou, Masson's Trichrome, Gomori Trichrome[5]	Masson's Trichrome, Counterstaining[6]	Collagen staining, Trichrome methods	General counterstaining (requires optimization)
Color	Bright Green[5]	Brilliant Green[8]	Green	Dark blue- green[1]
Fading	Prone to fading[8]	More resistant to fading than Light Green SF[8]	Data not available	Data not available
Solubility	Water, Ethanol[9]	Water, Ethanol[8]	Water	Water, slightly soluble in alcohol[1]

Experimental Protocols



Preparation of Acid Green 20 Staining Solution (0.1% w/v)

Materials:

- Acid Green 20 powder (C.I. 20495)
- Distilled or deionized water
- Glacial acetic acid
- Graduated cylinders
- Beakers
- Stirring plate and stir bar
- · Filter paper

Procedure:

- Weigh 0.1 g of Acid Green 20 powder and place it in a beaker.
- · Add 100 ml of distilled or deionized water.
- Stir the solution until the dye is completely dissolved. Gentle heating may be applied if necessary.
- Add 0.1-0.2 ml of glacial acetic acid to the solution to lower the pH and enhance staining.
- Filter the solution using filter paper before use to remove any undissolved particles.
- Store the solution in a tightly sealed container at room temperature, protected from light.

General Protocol for Hematoxylin and Acid Green 20 Counterstaining

Materials:



- Deparaffinized and rehydrated tissue sections on slides
- Harris' Hematoxylin or other suitable hematoxylin solution
- 1% Acid Alcohol (1% HCl in 70% ethanol)
- Scott's Tap Water Substitute or running tap water
- Prepared 0.1% Acid Green 20 staining solution
- Graded series of ethanol (70%, 95%, 100%)
- Xylene or xylene substitute
- Mounting medium and coverslips

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) 2 changes of 5 minutes each.[4]
 - Transfer to 100% ethanol 2 changes of 3 minutes each.[4]
 - Transfer to 95% ethanol 2 changes of 3 minutes each.[4]
 - Transfer to 70% ethanol 3 minutes.[4]
 - Rinse in running tap water.[4]
- Nuclear Staining:
 - Stain in Harris' Hematoxylin for 5-10 minutes.[4]
 - Wash in running tap water for 1-5 minutes.[4]
 - Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.[4]
 - Wash in running tap water.[4]



- "Blue" the sections in Scott's Tap Water Substitute for 1-2 minutes or in running tap water for 5 minutes.[4]
- Wash in running tap water for 5 minutes.[4]
- Counterstaining:
 - Immerse slides in the 0.1% Acid Green 20 solution for 1-3 minutes. Note: This is a starting point and the optimal time will need to be determined empirically.
 - Wash briefly in distilled water to remove excess stain.[4]
- · Dehydration, Clearing, and Mounting:
 - Dehydrate through graded alcohols: 95% ethanol (2 changes of 1 minute each), 100% ethanol (2 changes of 2 minutes each).[4]
 - Clear in xylene (or substitute) 2 changes of 5 minutes each.[4]
 - Mount with a permanent mounting medium.[4]

Expected Results:

- Nuclei: Blue to purple
- Cytoplasm, muscle, and connective tissue: Shades of green
- Erythrocytes: May stain green

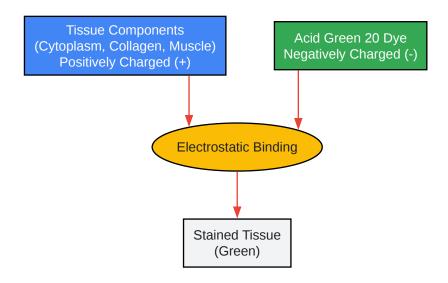
Mandatory Visualizations





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Caption: General workflow for histological staining of paraffin-embedded tissues.



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Caption: Principle of electrostatic interaction in acid dye staining.

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